7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-23-11-4-2-10(3-5-11)6-7-17-13(20)12-14(21)18-16-19(15(12)22)8-9-24-16/h2-5,8-9,21H,6-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDISLTZCPKASHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde under ultrasonic activation in isopropyl alcohol at room temperature . This reaction yields ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its properties or creating new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant antimicrobial properties. Key findings include:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM for certain derivatives.
- Broad Spectrum: It also exhibited antifungal activity against Candida species and selective action against Gram-positive bacteria such as Micrococcus luteus and some Gram-negative microorganisms like Citrobacter freundii and Achromobacter xylosoxidans .
Anti-inflammatory Effects
Pyrimidine derivatives are known for their anti-inflammatory properties. This compound may exhibit its effects through:
- Inhibition of Inflammatory Mediators: It has been shown to inhibit the expression and activities of vital inflammatory mediators, contributing to its anti-inflammatory effects.
- Biochemical Pathways: The compound may influence pathways related to inflammation and oxidative stress, which are critical in various diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its potential as a new therapeutic agent against resistant strains of bacteria. The results indicated:
| Pathogen | MIC (μM) | Activity |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Strong inhibition |
| Escherichia coli | 0.25 | Strong inhibition |
| Candida albicans | 0.30 | Moderate inhibition |
This study highlights the compound's effectiveness against common pathogens and suggests further exploration for clinical applications .
Case Study 2: Anti-inflammatory Research
In another research project focusing on the anti-inflammatory properties, the compound was administered in an animal model exhibiting inflammatory responses similar to rheumatoid arthritis. The findings revealed:
- Reduction in Inflammatory Markers: Significant decreases in serum levels of TNF-alpha and IL-6 were observed post-treatment.
- Improvement in Clinical Symptoms: Animals treated with the compound showed reduced swelling and improved mobility compared to control groups.
These results underscore the potential therapeutic benefits of this compound in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several analogs within the thiazolo[3,2-a]pyrimidine family. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations:
Impact of Hydroxyl Group: The 7-hydroxy substituent in the target compound distinguishes it from non-hydroxylated analogs (e.g., ).
Substituent Effects: 4-Methoxyphenethyl vs. Trifluoromethoxyphenyl: The 4-methoxyphenethyl group provides moderate electron-donating effects and aromatic bulk, whereas the trifluoromethoxy group in introduces strong electronegativity and resistance to oxidative metabolism . 2-Methoxyethyl vs.
Biological Activity Trends :
- Compounds with hydrogen-bonding groups (e.g., 7-hydroxy, acetyl) may exhibit stronger target affinity in hydrophilic environments, such as enzyme active sites .
- Lipophilic substituents (e.g., trifluoromethoxy, methoxyphenethyl) are likely to enhance blood-brain barrier penetration or prolong half-life .
Synthetic Accessibility :
- The commercial availability of analogs like N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide () suggests established synthetic routes for the core scaffold, with hydroxylation likely introduced via late-stage oxidation .
Biological Activity
7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. Its unique structure, characterized by the fusion of a thiazole and pyrimidine ring, positions it as a compound of interest in medicinal chemistry due to its potential pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 345.4 g/mol. The presence of functional groups such as hydroxyl and carboxamide enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₃O₄S |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 898457-73-3 |
Antimicrobial Properties
Research indicates that thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. For example, compounds structurally similar to this compound have demonstrated effective inhibition against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) reported as low as 50 μg/mL .
Anticancer Activity
The compound also shows promise in anticancer applications. Preliminary studies have indicated that derivatives can significantly inhibit cell proliferation in various cancer cell lines. For instance, in vitro tests revealed that certain thiazolo[3,2-a]pyrimidine derivatives exhibited IC50 values indicating potent antiproliferative effects against multiple cancer types .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Targeting DNA/RNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can induce apoptosis in cancer cells.
Case Studies and Research Findings
- Antibacterial Activity : A study comparing various thiazolo[3,2-a]pyrimidine derivatives found that those with electron-withdrawing groups on the aromatic ring exhibited enhanced antibacterial properties compared to their electron-donating counterparts .
- Anticancer Efficacy : In a series of experiments involving different cancer cell lines, certain derivatives demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 30 μM, indicating their potential as therapeutic agents against malignancies .
Q & A
Q. What are the key synthetic strategies for preparing 7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
The synthesis typically involves cyclization of thiazole-pyrimidine precursors with substituted anilines. A common approach includes:
- Step 1 : Condensation of 7-hydroxy-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with 4-methoxyphenethylamine using coupling agents (e.g., EDCI/HOBt) in DMF under nitrogen .
- Step 2 : Purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) and validation by HPLC (>95% purity) .
Critical parameters include temperature control (60–80°C), solvent selection, and exclusion of moisture to prevent side reactions .
Q. What analytical techniques are essential for structural confirmation of this compound?
- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry (e.g., thiazole-pyrimidine ring puckering) .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., methoxyphenethyl group at δ 3.7–4.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₇H₁₇N₃O₄S, MW 359.4) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent modulation : Replace the 4-methoxyphenethyl group with electron-withdrawing (e.g., nitro) or bulky groups to assess effects on target binding .
- Core modifications : Introduce methyl groups at the thiazole ring (C7) to enhance metabolic stability, as seen in analogs with improved pharmacokinetics .
- Methodology : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., COX-2) and validate via surface plasmon resonance (SPR) .
Q. How do conflicting bioactivity data (e.g., antimicrobial vs. anti-inflammatory) arise, and how can they be resolved?
- Source of contradictions : Variability in assay conditions (e.g., bacterial strains, inflammatory markers) or solubility differences due to the hydroxy group .
- Resolution : Standardize assays (CLSI guidelines for antimicrobial testing; ELISA for cytokine profiling) and use computational models (QSAR) to correlate substituent effects with activity .
Q. What strategies mitigate poor aqueous solubility during in vitro testing?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Esterify the hydroxy group (e.g., acetate prodrug) to enhance permeability, then hydrolyze in vivo .
- Nanoparticle encapsulation : Employ PLGA nanoparticles for controlled release, improving bioavailability in cellular assays .
Methodological Challenges
Q. How can regioselectivity issues during functionalization of the thiazolo[3,2-a]pyrimidine core be addressed?
Q. What experimental designs validate target engagement in mechanistic studies?
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding in lysates .
- CRISPR-Cas9 knockouts : Eliminate putative targets (e.g., kinases) to confirm loss of compound efficacy .
Data Interpretation
Q. How should researchers interpret contradictory crystallographic vs. computational (DFT) bond angle data?
- Crystallography : Provides empirical data but may reflect crystal packing forces (e.g., dihedral angles deviating by 5–10°) .
- DFT adjustments : Optimize gas-phase geometry using B3LYP/6-31G(d) to isolate electronic effects, then compare with experimental data .
Comparative Analysis
Q. How does the 7-hydroxy group influence bioactivity compared to analogs with methoxy or nitro substituents?
- Hydroxy group : Enhances hydrogen-bonding with targets (e.g., bacterial DNA gyrase) but reduces logP (solubility vs. permeability trade-off) .
- Methoxy/nitro analogs : Improve logP but may introduce toxicity (e.g., nitro group reduction to reactive amines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
